chemical structure and stereoisomerism of 1,3,5-octatriene
chemical structure and stereoisomerism of 1,3,5-octatriene
Title: Structural Dynamics and Stereochemical Control of 1,3,5-Octatriene: A Mechanistic Guide for Pharmaceutical Synthesis
Executive Summary
This technical guide analyzes 1,3,5-octatriene (
Part 1: Structural & Stereochemical Analysis[1]
The 1,3,5-octatriene molecule consists of an eight-carbon chain containing three conjugated double bonds at positions C1, C3, and C5. Unlike symmetric polyenes, the terminal substitution pattern (a vinyl group at C1 vs. an ethyl group at C6) creates a distinct stereochemical landscape.
Isomer Enumeration
The molecule possesses two internal double bonds capable of stereoisomerism (C3=C4 and C5=C6). The terminal C1=C2 bond is unsubstituted at C1, precluding
This results in four distinct stereoisomers:
-
(3E, 5E)-1,3,5-octatriene: The "all-trans" linear isomer. Thermodynamically most stable due to minimized steric hindrance.
-
(3E, 5Z)-1,3,5-octatriene: Kinked structure.
-
(3Z, 5E)-1,3,5-octatriene: Distinct from (3E, 5Z) due to the asymmetry of the chain (Vinyl vs. Ethyl tails).
-
(3Z, 5Z)-1,3,5-octatriene: The "all-cis" isomer. Highly unstable due to severe steric clash between the C2 and C7 protons (the "U-shape" conformation).
Stability and Equilibrium
In synthetic solutions, the equilibrium heavily favors the (3E, 5E) isomer. Isomerization can occur via:
-
Thermal Stress: promoting [1,5]-sigmatropic hydrogen shifts.
-
Iodine Catalysis: A common method to relax a mixture of isomers into the thermodynamic (all-E) minimum.
Part 2: Spectroscopic Characterization[2]
Distinguishing these isomers requires precise analysis of coupling constants (
UV-Vis Spectroscopy
The conjugated triene system exhibits a strong
- : Typically 260–270 nm (Bathochromic shift relative to hexatriene due to the ethyl auxochrome).
-
Effect of Geometry:
-isomers often show a hypsochromic shift (blue shift) and lower extinction coefficients ( ) compared to -isomers due to loss of planarity, which disrupts effective orbital overlap.
-NMR Diagnostics
The scalar coupling constants (
| Proton Interaction | Isomer Configuration | Typical Coupling Constant ( | Diagnostic Note |
| H3–H4 | Trans (E) | 14 – 16 Hz | Large coupling indicates anti-periplanar arrangement. |
| H3–H4 | Cis (Z) | 8 – 11 Hz | Smaller coupling indicates syn-periplanar arrangement. |
| H5–H6 | Trans (E) | 14 – 16 Hz | Confirms geometry of the second internal bond. |
| H5–H6 | Cis (Z) | 8 – 11 Hz | - |
Part 3: Reactivity & Electrocyclization (The Core Mechanism)
For drug developers, the value of 1,3,5-octatriene lies in its behavior as a
The Woodward-Hoffmann Rules
The reaction involves the conversion of
-
System: 6 electrons (neutral triene).
-
Thermal Conditions (
): The HOMO ( ) requires Disrotatory motion (lobes rotate in opposite directions) to achieve bonding overlap.[1] -
Photochemical Conditions (
): The Excited State HOMO ( ) requires Conrotatory motion (lobes rotate in same direction).
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways for the cyclization of (3E, 5Z, 7E)-octatriene derivatives (using a substituted model to visualize stereochemistry, as the native octatriene C1 is achiral).
Figure 1: Orbital symmetry rules dictating the stereochemical outcome of 1,3,5-octatriene electrocyclization.
Critical Note for 1,3,5-Octatriene:
Because C1 of 1,3,5-octatriene is a terminal methylene (
Part 4: Synthetic Protocol (Stereocontrolled Synthesis)
To study specific isomers, one cannot rely on thermodynamic equilibration. A stereospecific Stille Cross-Coupling is the gold standard for constructing the polyene backbone.
Protocol: Synthesis of (3E, 5E)-1,3,5-Octatriene
Objective: Couple a dienyl halide with a vinyl stannane to ensure retention of double-bond geometry.
Reagents:
-
Fragment A: (1E, 3E)-1-iodo-1,3-hexadiene (Synthesized via Takai olefination).
-
Fragment B: Tributyl(vinyl)stannane.
-
Catalyst:
(Tetrakis). -
Solvent: DMF or Toluene (anhydrous).
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask and purge with Argon.
-
Loading: Add Fragment A (1.0 equiv) and Fragment B (1.1 equiv) to the flask.
-
Catalyst Addition: Add
(0.05 equiv). The solution typically turns yellow. -
Solvation: Add degassed anhydrous Toluene (0.1 M concentration relative to Fragment A).
-
Reaction: Heat to 80°C for 12–16 hours. Monitor by TLC (Hexane eluent).[2]
-
Workup: Cool to RT. Dilute with
. Wash with aqueous (to precipitate tin residues as ). -
Purification: Filter through a pad of silica/Celite. Concentrate and purify via flash chromatography (100% Pentane) to isolate the volatile triene.
Self-Validation Check:
-
Success Indicator: Appearance of UV-active spot with
in Hexanes. -
NMR Verification: Check for the diagnostic doublet-of-doublets at
6.0–6.5 ppm with .
Part 5: Pharmaceutical Relevance[4][5]
The 1,3,5-octatriene system is not just a chemical curiosity; it is the structural core of the Vitamin D and Retinoid families.
-
Vitamin D Synthesis (The Photochemical Switch):
-
Prodrug Strategies:
-
Researchers utilize the thermal instability of certain octatriene derivatives to design "molecular switches." A drug can be locked in a cyclic (inactive) form and, upon thermal activation or specific enzymatic cleavage that lowers the activation energy, open into the active linear polyene (or vice versa).
-
Figure 2: The 1,3,5-triene motif in the activation pathway of Vitamin D.
References
-
NIST Chemistry WebBook. (2025). 1,3,5-Octatriene Stereoisomers and Thermochemistry. National Institute of Standards and Technology. Retrieved from [Link]
-
FooDB. (2025). (3E,5E)-1,3,5-octatriene Chemical Properties. Retrieved from [Link]
-
SpectraBase. (2025). NMR Spectrum of (E,Z)-1,3,5-Octatriene. Wiley Science Solutions. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Electrocyclic Ring Opening and Closure: 6 Pi Systems. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Stereochemistry of Thermal Electrocyclic Reactions. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and Synthesis of Conjugated Fatty Acids from Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)- | C10H16 | CID 34672 - PubChem [pubchem.ncbi.nlm.nih.gov]
